molecular formula C12H14N4O6 B14526400 4,4'-(1,4-Dioxobutane-1,4-diyl)di(piperazine-2,6-dione) CAS No. 62756-85-8

4,4'-(1,4-Dioxobutane-1,4-diyl)di(piperazine-2,6-dione)

Cat. No.: B14526400
CAS No.: 62756-85-8
M. Wt: 310.26 g/mol
InChI Key: RUWPWLOTWHFHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(1,4-Dioxobutane-1,4-diyl)di(piperazine-2,6-dione) is a chemical compound known for its unique structure and properties This compound features a central 1,4-dioxobutane moiety flanked by two piperazine-2,6-dione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Dioxobutane-1,4-diyl)di(piperazine-2,6-dione) typically involves the reaction of dibromobutane with diethyl methylmalonate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Dioxobutane-1,4-diyl)di(piperazine-2,6-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4’-(1,4-Dioxobutane-1,4-diyl)di(piperazine-2,6-dione) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Dioxobutane-1,4-diyl)di(piperazine-2,6-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. This interaction is crucial for its potential therapeutic effects and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(1,4-Dioxobutane-1,4-diyl)di(piperazine-2,6-dione) is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

62756-85-8

Molecular Formula

C12H14N4O6

Molecular Weight

310.26 g/mol

IUPAC Name

4-[4-(3,5-dioxopiperazin-1-yl)-4-oxobutanoyl]piperazine-2,6-dione

InChI

InChI=1S/C12H14N4O6/c17-7-3-15(4-8(18)13-7)11(21)1-2-12(22)16-5-9(19)14-10(20)6-16/h1-6H2,(H,13,17,18)(H,14,19,20)

InChI Key

RUWPWLOTWHFHMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)CN1C(=O)CCC(=O)N2CC(=O)NC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.